molecular formula C7H9F3N2O3S B10902429 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid

Cat. No.: B10902429
M. Wt: 258.22 g/mol
InChI Key: UNJBCZVLBXFNFT-UHFFFAOYSA-N
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Description

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position and a trifluoropropyl group at the 1-position The sulfonic acid group is attached to the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced through a nucleophilic substitution reaction using a trifluoropropyl halide.

    Sulfonation: The sulfonic acid group can be introduced by sulfonation of the pyrazole ring using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the sulfonic acid group.

Scientific Research Applications

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The sulfonic acid group may facilitate interactions with polar or charged regions of biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties compared to its carboxylic and phosphonic acid analogs. The sulfonic acid group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications.

Biological Activity

Introduction

3-Methyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonic acid is a pyrazole derivative notable for its unique structural features, including a trifluoropropyl group and a sulfonic acid moiety. This compound has garnered interest in medicinal chemistry and agrochemicals due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₇H₉F₃N₂O₃S
  • Molecular Weight : Approximately 242.22 g/mol
  • Structure : Contains a five-membered heterocyclic ring (pyrazole) with a sulfonic acid group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonic acid group enhances its solubility in aqueous environments, facilitating interactions with biomolecules.

Potential Biological Activities

  • Inhibition of Enzymatic Activity :
    • Research indicates that pyrazole derivatives can inhibit monoamine oxidases (MAO), which are critical enzymes in neurotransmitter metabolism. Studies have shown that certain pyrazole compounds exhibit selective inhibition of MAO-A over MAO-B, making them potential candidates for antidepressant and anxiolytic therapies .
  • Anticancer Properties :
    • Some pyrazole derivatives have demonstrated anti-proliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown significant growth inhibition in breast cancer cells (MCF-7) with mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Monoamine Oxidase Inhibition :
    • A study explored the inhibitory effects of various pyrazole derivatives on MAO-A and MAO-B isoforms. The most active compounds exhibited IC50 values in the nanomolar range, indicating potent inhibition . This suggests that this compound may also possess similar inhibitory properties.
  • Antiproliferative Activity :
    • In vitro studies on related pyrazole compounds showed significant cytotoxicity against human tumor cell lines. The mechanism involved the induction of apoptosis and disruption of mitochondrial function . This raises the possibility that this compound could exhibit comparable anticancer activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Methyl-1H-pyrazole-4-sulfonic acidMethyl group at position 4Moderate MAO inhibition
5-Amino-1H-pyrazole-4-sulfonic acidAmino group at position 5Enhanced anticancer properties
3-Trifluoromethyl-1H-pyrazoleTrifluoromethyl substituentLimited biological data

The unique combination of trifluoropropyl and sulfonic acid functionalities in this compound suggests that it may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C7H9F3N2O3S

Molecular Weight

258.22 g/mol

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid

InChI

InChI=1S/C7H9F3N2O3S/c1-5-6(16(13,14)15)4-12(11-5)3-2-7(8,9)10/h4H,2-3H2,1H3,(H,13,14,15)

InChI Key

UNJBCZVLBXFNFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)O)CCC(F)(F)F

Origin of Product

United States

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